![molecular formula C13H9NO3 B15124693 2'-Nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15124693.png)
2'-Nitro-[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
2’-Nitro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H9NO3 It is a derivative of biphenyl, characterized by the presence of a nitro group at the 2’ position and an aldehyde group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Nitro-[1,1’-biphenyl]-3-carbaldehyde typically involves nitration and formylation reactions. One common method includes the nitration of biphenyl to introduce the nitro group, followed by a formylation reaction to add the aldehyde group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the formylation can be carried out using the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and efficiency. For example, the intermediate 4’-chloro-2-nitro-1,1’-biphenyl can be synthesized via a Suzuki coupling reaction, followed by further functionalization to introduce the aldehyde group .
Chemical Reactions Analysis
Types of Reactions: 2’-Nitro-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as hydroxide ions (OH-), methoxide ions (CH3O-)
Major Products:
Oxidation: 2’-Nitro-[1,1’-biphenyl]-3-carboxylic acid
Reduction: 2’-Amino-[1,1’-biphenyl]-3-carbaldehyde
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
2’-Nitro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various biphenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2’-Nitro-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function .
Comparison with Similar Compounds
2-Nitrobiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-Nitro-[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
2-Amino-[1,1’-biphenyl]-3-carbaldehyde: Contains an amino group instead of a nitro group, resulting in different chemical properties and biological activities
Uniqueness: 2’-Nitro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both nitro and aldehyde groups, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.
Biological Activity
2'-Nitro-[1,1'-biphenyl]-3-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a biphenyl structure with a nitro group and an aldehyde functional group. The molecular formula is C13H9N1O2, and its structure can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions. This mechanism is crucial in understanding its potential therapeutic applications.
Biological Activities
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of biphenyl compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The nitro group in this compound may enhance its reactivity towards microbial enzymes, leading to cell death.
Anticancer Properties
Studies have suggested that biphenyl derivatives possess anticancer activities. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .
Case Studies
Several studies have focused on the biological evaluation of biphenyl derivatives:
- Study 1 : A compound similar to this compound was tested for its cytotoxic effects on breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .
- Study 2 : Another investigation assessed the antimicrobial efficacy of nitro-substituted biphenyls against resistant strains of bacteria. The findings revealed that these compounds exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antimicrobial agents .
Research Findings
Table 1 summarizes key findings from various studies on the biological activity of this compound and related compounds:
Properties
Molecular Formula |
C13H9NO3 |
---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
3-(2-nitrophenyl)benzaldehyde |
InChI |
InChI=1S/C13H9NO3/c15-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)14(16)17/h1-9H |
InChI Key |
BEHUWDXVYUVMOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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